molecular formula C12H13NO5 B12592551 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 874469-08-6

3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B12592551
CAS No.: 874469-08-6
M. Wt: 251.23 g/mol
InChI Key: TXNLGPXKANXTTM-UHFFFAOYSA-N
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Description

3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of an acetamido group and a benzodioxole moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of an amine precursor.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is formed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and benzodioxole moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: This compound shares a similar benzodioxole moiety but differs in the substitution pattern.

    2-Acetamido-3-(1,3-benzodioxol-5-yl)-N-benzylacrylamide: This compound has a similar acetamido group and benzodioxole moiety but features a different backbone structure.

Uniqueness

3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

874469-08-6

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

3-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C12H13NO5/c1-7(14)13-9(5-12(15)16)8-2-3-10-11(4-8)18-6-17-10/h2-4,9H,5-6H2,1H3,(H,13,14)(H,15,16)

InChI Key

TXNLGPXKANXTTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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